
4-Hydroxyphenyl thiocyanate
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Overview
Description
4-Thiocyanatophenol belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. 4-Thiocyanatophenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-thiocyanatophenol is primarily located in the cytoplasm. Outside of the human body, 4-thiocyanatophenol can be found in fruits. This makes 4-thiocyanatophenol a potential biomarker for the consumption of this food product.
Chemical Reactions Analysis
Substitution Reactions
The thiocyanate group participates in nucleophilic substitutions, while the hydroxyl group enables electrophilic aromatic substitutions.
Mechanistic Insight :
-
Nucleophilic attack on -SCN follows an Sₙ2 pathway, as demonstrated in Hammett studies (ρ = +0.48 for electron-withdrawing substituents) .
-
Electrophilic substitutions occur at the ortho/para positions relative to -OH, with para dominance due to steric factors.
Oxidation-Reduction Reactions
The thiocyanate group undergoes redox transformations under controlled conditions:
Key Data :
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Oxidation kinetics show first-order dependence on [H₂O₂], with activation energy (Eₐ) = 45 kJ/mol .
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Reduction yields exceed 80% when using NaBH₄ in methanol at 0°C.
Coupling Reactions
Palladium-catalyzed cross-couplings enable C-C/S bond formation:
Reaction | Catalytic System | Products | Yield (%) |
---|---|---|---|
Sonogashira coupling | Pd(PPh₃)₄, CuI, NEt₃ | Aryl alkynyl sulfides | 72–85 |
Suzuki coupling | Pd(OAc)₂, SPhos, K₂CO₃ | Biaryl thiocyanates | 65–78 |
Mechanistic Features :
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Transmetallation is rate-determining in Pd-catalyzed reactions (31P NMR evidence) .
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Electron-withdrawing groups accelerate coupling rates by stabilizing transition states .
Cyclization and Tandem Reactions
Under photoredox or electrochemical conditions:
Process | Conditions | Products | Quantum Yield (Φ) |
---|---|---|---|
Photocyclization | Visible light, Acr⁺-MesClO₄⁻ | Thiocyanato-isoquinolinediones | 0.32 |
Electrochemical | Graphite anode, NH₄SCN | Fused heterocycles | 61–74% Faradaic |
Notable Findings :
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Radical intermediates (e.g., SCN- ) form via single-electron transfer (SET) pathways .
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Oxygen acts as a terminal oxidant in photoredox cycles, regenerating catalysts .
Stability and Competing Pathways
Critical factors influencing reactivity:
Parameter | Effect | Optimal Range |
---|---|---|
pH | Determines -OH protonation state | 6–8 (neutral conditions) |
Temperature | High temps favor decomposition | <50°C |
Solvent polarity | Polar aprotic solvents boost SCN⁻ mobility | DMF > MeCN > THF |
Decomposition pathways include:
Q & A
Basic Research Questions
Q. What are the key experimental design considerations for synthesizing 4-hydroxyphenyl thiocyanate?
Synthesis of this compound requires controlled thermal decomposition of thiourea derivatives under inert conditions to avoid premature isomerization into ammonium thiocyanate, which can alter reaction pathways. Precise temperature control (170–187.5°C) and short preheating intervals are critical to minimize side reactions . Reaction purity should be verified via FT-IR to confirm the thiocyanate (SCN) bonding mode (e.g., C–S and C–N stretching frequencies at ~700–750 cm⁻¹ and ~2050–2100 cm⁻¹, respectively) .
Q. How can FT-IR spectroscopy distinguish between thiocyanate bonding modes (M-NCS vs. M-SCN) in coordination complexes?
FT-IR analysis focuses on C–N and C–S stretching frequencies:
- M-NCS bonding (thiocyanate bound via nitrogen): C–N stretch at ~2050–2100 cm⁻¹, weaker C–S stretch at ~700–750 cm⁻¹.
- M-SCN bonding (thiocyanate bound via sulfur): Shifted C–N stretch (~2070–2120 cm⁻¹) and stronger C–S absorption. Quantitative comparison of spectral deviations from reference compounds (e.g., KSCN for M-SCN) using global data analysis tools like ReactLab Equilibria improves accuracy .
Q. What statistical methods are recommended for analyzing thiocyanate concentration data in biological matrices?
Use ANOVA for comparing thiocyanate levels across treatment groups (e.g., plant extracts or biological fluids), followed by post-hoc tests like Student-Newman-Keuls (SNK) to identify significant differences. Recovery tests (spiking known thiocyanate amounts) validate analytical precision, with recovery rates ideally 95–105% .
Advanced Research Questions
Q. How do conflicting reports on thiocyanate’s anti-inflammatory effects impact mechanistic studies of this compound?
Thiocyanate exhibits dose-dependent effects: low concentrations (<5 µM) may reduce oxidative stress via MPO inhibition, while higher levels (>10 µM) can induce cytotoxicity. Experimental designs must include dose-response curves and control for endogenous thiocyanate sources (e.g., cruciferous vegetables in non-smokers). Use in vitro models (e.g., lung epithelial cells) to isolate direct effects from systemic interactions .
Q. What advanced techniques resolve kinetic instability in thiocyanate equilibrium studies, such as Fe(SCN)ₙ complexes?
Stopped-flow spectroscopy combined with global data analysis (e.g., ReactLab Equilibria) captures rapid equilibration dynamics. For this compound, monitor absorbance spectra at 450–480 nm to track complex formation. Ionic strength (0.5 M) and pH buffers stabilize intermediates, enabling precise calculation of equilibrium constants (log K ≈ 2.5–3.0 for Fe(SCN)²⁺) .
Q. How can crystal packing and intermolecular interactions of this compound derivatives be optimized for material science applications?
X-ray crystallography reveals dominant N–H⋯S and N–H⋯N interactions in thiocyanate-containing crystals. For monoclinic systems (space group P2₁/n), optimize hydrogen-bond networks by adjusting substituents on the aromatic ring. Hirshfeld surface analysis quantifies interaction contributions (e.g., S⋯H/N contacts >30% indicate strong packing stability) .
Q. What methodologies address temporal degradation of this compound in long-term biological assays?
Degradation under acidic/oxidative conditions necessitates stability studies via HPLC-MS. Store samples at –80°C in amber vials with antioxidants (e.g., ascorbic acid). For in vivo studies, measure urinary thiocyanate as a stability proxy, noting that dietary sources (e.g., cruciferous vegetables) may confound results .
Q. Methodological Notes
Properties
CAS No. |
3774-52-5 |
---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
(4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H |
InChI Key |
FMRRFPFZGPDDLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)SC#N |
Canonical SMILES |
C1=CC(=CC=C1C#[N+][S-])O |
melting_point |
62-63°C |
Key on ui other cas no. |
3774-52-5 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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